molecular formula C19H24O7 B042625 Gibberellin A8 CAS No. 7044-72-6

Gibberellin A8

Cat. No. B042625
CAS RN: 7044-72-6
M. Wt: 364.4 g/mol
InChI Key: WZRRJZYYGOOHRC-UQJCXHNCSA-N
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Description

Synthesis Analysis

The synthesis of Gibberellin A8 and A56 from Gibberellin A3 represents a notable achievement in the field of organic chemistry, highlighting the intricate relationships between different gibberellins. A mixture of gibberellin A3 derivatives was utilized for a new and simple synthesis approach, showcasing the complexity and interconnectivity of gibberellin biosynthesis pathways (Pankrushina et al., 1994). This synthesis underscores the potential for biochemical manipulation and understanding of gibberellin pathways.

Molecular Structure Analysis

The molecular structure of Gibberellin A8, like other gibberellins, is characterized by its tetracyclic diterpenoid nature, which is essential for its biological activity. Detailed structural analysis is crucial for understanding its interaction with plant receptors and the subsequent physiological effects. Advanced techniques such as two-dimensional NMR spectroscopy have been employed to assign all signals in the 13C and 1H NMR spectra of Gibberellin A8, providing insights into its structural intricacies (Pankrushina et al., 1994).

Chemical Reactions and Properties

Gibberellin A8 participates in various chemical reactions that are crucial for its biosynthesis and functional roles within plant systems. These reactions include hydrolysis, iodolactonization, and esterification processes that lead to its formation from precursor molecules. The chemical properties of Gibberellin A8, such as reactivity and stability, are influenced by its molecular structure and contribute to its biological functions (Pankrushina et al., 1994).

Scientific Research Applications

  • Inhibition of Nodule Formation : Gibberellins, including Gibberellin A8, inhibit nodule formation in dwarf beans, which has implications in experimental plant physiology (Thurber, Douglas, & Galston, 1958).

  • Stimulation of Germination : Gibberellin A8 has been found to stimulate the germination of barley, although its activity is lesser compared to other gibberellins (Griffiths, MACWILLIAM, & Reynolds, 1964).

  • Presence in Seeds : It is a major component in maturing seeds of the cucurbit Sechium edule, suggesting its distribution may be more widespread than previously believed (Albone, Gaskin, Macmillan, & Sponsel, 1984).

  • Regulation of Gene Expression : Gibberellins regulate gene expression in plants by binding to the nuclear receptor GID1 and promoting degradation of DELLA proteins (Murase, Hirano, Sun, & Hakoshima, 2008).

  • Non-effectiveness in Certain Growth Aspects : Gibberellin A8 does not effectively promote stem elongation, epicotyl growth, or seedling elongation in plants (Wittwer & Bukovac, 1962).

  • Induction of Shoot Elongation : It induces shoot elongation in certain dwarf plants, such as lettuce seedlings (Frankland & Wareing, 1960).

Safety And Hazards

When handling Gibberellin A8, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Current research on gibberellin action, including Gibberellin A8, is focused particularly on the function of DELLA proteins as regulators of gene expression . The potential applications of gibberellin synthetic biology for plant development are also being explored .

properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRJZYYGOOHRC-UQJCXHNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990646
Record name Gibberellin A8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A8

CAS RN

7044-72-6
Record name Gibberellin A8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7044-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A8
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Record name Gibberellin A8
Source EPA DSSTox
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Record name Gibberellin A8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
ID Railton, RC Durley, RP Pharis - Phytochemistry, 1973 - Elsevier
INTERCONVERSION OF GIBBERELLIN A, TO GIBBERELLIN As IN SEEDLINGS OF DWARF OR YZA SATIVA Page 1 Phytochemistry, 1973, Vol. 12, pp. 2351 to 2352. Pergamon Press …
Number of citations: 20 www.sciencedirect.com
B Senns, P Fuchs, G Schneider - Phytochemistry, 1998 - Elsevier
Gibberellin A 20 -13-O-glucoside (GA 20 -13-O-Glc) and GA 8 -2-O-Glc were identified by GC-MS as permethylated derivatives in mature grains of both barley varieties Hordeum …
Number of citations: 11 www.sciencedirect.com
W Schliemann - Phytochemistry, 1988 - Elsevier
In enzyme extracts from immature fruits of Phaseolus coccineus, a β-glucosidase with high hydrolysing activity toward the endogenously occurring GA 8 -2-O-β-d-glucopyranoside was …
Number of citations: 10 www.sciencedirect.com
JF Grove - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
THE discovery of the gibberellins originated from an investigation of a soil-borne disease of rice caused by the fungus Gibberella fujikuroi. Infected plants eventually wilt and die, but at …
Number of citations: 67 pubs.rsc.org
J Stoddart, W Breidenbach… - Proceedings of the …, 1974 - National Acad Sciences
… Gibberellin A8 (GA8) was further characterized by gas-liquid chromatography-radioactivity counting (GLC-RC) (9). For this, the relevant zone was excised from the ChromAR strip, and …
Number of citations: 65 www.pnas.org
JL Garcia-Martinez, JB Ohlrogge… - Plant …, 1981 - academic.oup.com
… GA1 is metabolized rapidiy in cowpea leaf discs to productstentatively identified as gibberellin A8 (GA8) and gibberellin A8 glucoside (GA8-glu). After labeling leaf discs with I3HIGAi for …
Number of citations: 39 academic.oup.com
K Schreiber, J Weiland, G Sembdner - Phytochemistry, 1970 - Elsevier
… VI stimmt in allen Eigenschaften mit einem bereits aus Gibberellin A8 (V) dargestellten … Enzymatische Hydrolyse von I mit /& Glucosidase lieferte quantitativ neben Gibberellin A8 (V) ein …
Number of citations: 50 www.sciencedirect.com
N Takahashi - Discoveries In Plant Biology: (Volume I), 1998 - World Scientific
… The presence of the so-called "bound gibberellins", which are more polar than free gibberellins, was suggested, but was only realized with the isolation of 2-0PD-glucosyl gibberellin A8 …
Number of citations: 7 www.worldscientific.com
WK Silk, RL Jones, JL Stoddart - Plant Physiology, 1977 - academic.oup.com
… analysis of radioactive compounds present in tissue extracts suggests that unaltered GA, is the major component of the acidic ethyl acetate-soluble fraction, and gibberellin A8 is a minor …
Number of citations: 31 academic.oup.com
J MacMillan, JC Seaton, PJ Suter - Tetrahedron, 1962 - Elsevier
PLANT HORMONES--II Page 1 Tctrakdron. l%Z. Vol. 18, pp. 349 to 35% Rrgamon Prws Ltd. PrInted in Nonhem ircland PLANT HORMONES--II ISOLATION AND STRUCTURES OF …
Number of citations: 69 www.sciencedirect.com

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